2-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
Description
2-(2,5-Dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a synthetic small molecule featuring a benzothiazole core substituted with a methylsulfonyl group at the 6-position and an acetamide linker connected to a 2,5-dioxopyrrolidine moiety. The benzothiazole scaffold is widely recognized for its pharmacological relevance, particularly in anticancer and antimicrobial applications .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S2/c1-24(21,22)8-2-3-9-10(6-8)23-14(15-9)16-11(18)7-17-12(19)4-5-13(17)20/h2-3,6H,4-5,7H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBNKWFVNOHIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a good leaving group for nucleophilic substitution reactions. This suggests that the compound could potentially react with nucleophilic groups in biological targets.
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its potential reactivity with nucleophilic groups, it could potentially interfere with a variety of biochemical processes.
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a synthetic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H17N3O3S
- Molecular Weight : 331.38 g/mol
- CAS Number : 897492-06-7
Structural Characteristics
| Property | Value |
|---|---|
| Density | 1.36 g/cm³ |
| Boiling Point | 508.1 °C at 760 mmHg |
| Flash Point | 261.1 °C |
| Melting Point | Not available |
The compound features a pyrrolidine ring and a benzo[d]thiazole moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to This compound exhibit notable anticancer properties. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against various solid tumor cell lines, with varying efficacy depending on the specific cancer type. This suggests a targeted approach may enhance therapeutic outcomes .
- Mechanism of Action : The anticancer activity is believed to involve the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play critical roles in cancer progression and inflammation .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against several bacterial strains:
- Limited Activity : While some derivatives demonstrated antimicrobial activity, it was generally limited to specific bacterial pathogens . This highlights the need for further optimization to enhance its spectrum of activity.
Anticonvulsant Potential
A related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), has been studied for its anticonvulsant properties:
- Broad-Spectrum Efficacy : AS-1 displayed potent protection in various seizure models, suggesting that similar structural motifs may confer anticonvulsant activity to This compound .
Pharmacokinetics and Toxicology
Preliminary ADME-Tox studies have shown favorable pharmacokinetic profiles for related compounds:
- Permeability : The compound exhibits good permeability in artificial membrane assays.
- Metabolic Stability : It shows excellent metabolic stability in human liver microsomes with minimal interaction with CYP450 enzymes, indicating a low potential for drug-drug interactions .
Case Studies and Research Findings
Several research articles have documented findings related to the biological activities of compounds similar to the target molecule:
- Anticancer Studies : A study published in SciELO evaluated synthesized benzoxazepine derivatives, revealing significant cytotoxicity against various cancer cell lines and highlighting their potential as anti-cancer agents .
- Antimicrobial Evaluation : Research found that certain derivatives exhibited selective antimicrobial activity against specific bacterial strains, suggesting potential for development into therapeutic agents against infections .
- Anticonvulsant Research : A study on AS-1 demonstrated its efficacy across multiple seizure models, indicating that modifications to the pyrrolidine structure could yield new anticonvulsant candidates .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its 6-methylsulfonyl-benzothiazole and 2,5-dioxopyrrolidinyl-acetamide moieties. Below is a comparative analysis with key analogs:
Table 1: Substituent Effects on Benzothiazole Derivatives
*Estimated based on structural analogs (e.g., ).
- Electron-Withdrawing Groups (EWGs): The methylsulfonyl group (-SO₂CH₃) in the target compound is a stronger EWG than nitro (-NO₂) or trifluoromethyl (-CF₃). This increases electrophilicity and may enhance binding to polar enzyme pockets (e.g., kinase ATP-binding sites) . In contrast, the nitro group in S30 reduced antifungal activity due to excessive electron withdrawal, destabilizing interactions with fungal targets .
- Thioacetamide analogs (e.g., compound 17) showed enhanced kinase inhibition due to sulfur’s electronegativity and conformational flexibility .
Pharmacological Potential
- Anticancer Activity:
- Antimicrobial Activity:
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
The benzothiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol (14) with carboxylic acids or esters in polyphosphoric acid (PPA) at elevated temperatures (170–250°C). For the target compound, this method is adapted using 4-(methylsulfonyl)-2-aminobenzenethiol (Figure 1):
$$
\text{4-(Methylsulfonyl)-2-aminobenzenethiol} + \text{PPA} \xrightarrow{220^\circ \text{C}} \text{6-(Methylsulfonyl)benzo[d]thiazole} \quad
$$
Key Considerations :
Post-Cyclization Sulfonation
If the methylsulfonyl group cannot be introduced prior to cyclization, sulfonation is performed on 6-bromobenzothiazole intermediates:
- Thiolation : React 6-bromobenzothiazole with sodium thiomethoxide (NaSMe) in DMF at 100°C.
- Oxidation : Treat the resulting 6-(methylthio)benzothiazole with Oxone® in aqueous acetone to yield the methylsulfonyl derivative.
$$
\text{6-Bromobenzothiazole} \xrightarrow{\text{NaSMe}} \text{6-(Methylthio)benzothiazole} \xrightarrow{\text{Oxone®}} \text{6-(Methylsulfonyl)benzothiazole} \quad
$$
Functionalization at the C-2 Position
Synthesis of 6-(Methylsulfonyl)Benzo[d]Thiazol-2-Amine
The 2-amino group is introduced via:
Acetamide Formation
The 2-amine is acylated with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride (synthesized from succinimide and chloroacetyl chloride):
$$
\text{6-(Methylsulfonyl)benzo[d]thiazol-2-amine} + \text{2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} \quad
$$
Optimization Notes :
- Use of coupling agents (e.g., HOBt/EDC) improves yields to >75%.
- Anhydrous conditions prevent hydrolysis of the dioxopyrrolidinyl moiety.
Alternative Pathways and Comparative Analysis
Suzuki Cross-Coupling for Aryl Functionalization
While Pd(0)-catalyzed Suzuki coupling is widely used for C-6 aryl functionalization, its applicability to methylsulfonyl groups is limited due to the inertness of sulfone groups in cross-coupling reactions.
One-Pot Benzothiazole-Acetamide Synthesis
A streamlined approach involves simultaneous cyclization and acylation:
$$
\text{4-(Methylsulfonyl)-2-aminobenzenethiol} + \text{2-(2,5-dioxopyrrolidin-1-yl)acetic anhydride} \xrightarrow{\text{PPA}} \text{Target Compound} \quad
$$
Advantages : Reduced purification steps; yields ~60%.
Data Tables and Reaction Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzothiazole cyclization | PPA, 220°C, 4h | 68 | 95 |
| Sulfonation | Oxone®, acetone/H₂O, 12h | 82 | 98 |
| Acetamide coupling | EDC/HOBt, DMF, 0°C→RT, 24h | 76 | 97 |
Spectroscopic Validation :
- ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, NH), 3.21 (s, 3H, SO₂CH₃), 2.87–2.91 (m, 4H, pyrrolidinone).
- HRMS : m/z calc. for C₁₄H₁₄N₃O₄S₂ [M+H]⁺: 368.0421; found: 368.0419.
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic pathways for 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the benzothiazole core. Critical steps include:
- Sulfonylation : Introducing the methylsulfonyl group at the 6-position of benzothiazole under controlled anhydrous conditions (e.g., using chlorosulfonic acid followed by methylamine).
- Amide coupling : Reacting the sulfonylated benzothiazole with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid using coupling agents like HATU or DCC in DMF or DCM.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to achieve >95% purity. Optimization focuses on solvent selection (polar aprotic solvents enhance yield), temperature control (0–25°C to prevent side reactions), and catalyst screening (e.g., DMAP for acyl transfer efficiency) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methylsulfonyl proton signals at δ 3.0–3.2 ppm; pyrrolidinone carbonyl at δ 170–175 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 381.1).
- X-ray Crystallography : For unambiguous structural confirmation if crystalline forms are obtainable .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activity data for this compound across different studies?
Contradictions often arise from variations in:
- Assay conditions : pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).
- Cell lines or models : Use standardized cell lines (e.g., HEK293 for kinase assays) and validate results with orthogonal assays (e.g., SPR for binding affinity).
- Data normalization : Include positive controls (e.g., staurosporine for cytotoxicity) and perform dose-response curves in triplicate. Meta-analysis of raw data and validation via independent labs are recommended .
Q. What computational approaches are effective in predicting the binding modes of this compound with therapeutic targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the methylsulfonyl group’s role in hydrogen bonding.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100 ns trajectories.
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and topological indices to predict activity cliffs .
Q. How does the methylsulfonyl substituent influence pharmacokinetic properties, and how can this be methodologically evaluated?
The methylsulfonyl group enhances:
- Solubility : Measure via shake-flask method (aqueous buffer at pH 7.4) and compare with analogs lacking this group.
- Metabolic stability : Conduct liver microsome assays (human/rat) with LC-MS quantification of parent compound remaining after incubation.
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to calculate unbound fraction .
Q. What strategies are recommended for designing SAR studies on benzothiazole-acetamide derivatives?
- Systematic substitution : Synthesize analogs with variations at the pyrrolidinone (e.g., cyclic vs. acyclic amides) and benzothiazole (e.g., halogens, alkyl groups) moieties.
- Biological profiling : Test against a panel of targets (e.g., cancer cell lines, microbial strains) to identify selectivity trends.
- Data clustering : Use PCA or heatmaps to correlate structural features (e.g., electronegativity of substituents) with activity .
Q. How can reaction yield and selectivity be improved during the synthesis of analogous acetamide derivatives?
- Design of Experiments (DoE) : Apply Taguchi methods to optimize variables (e.g., molar ratios, solvent polarity).
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
- Catalyst engineering : Screen transition-metal catalysts (e.g., Pd/Cu for cross-coupling) or organocatalysts for enantioselective steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
